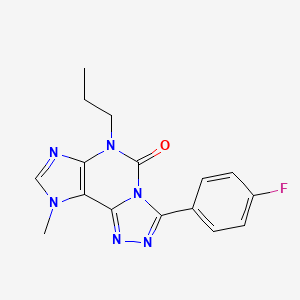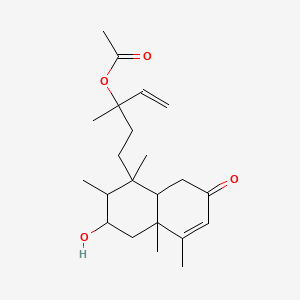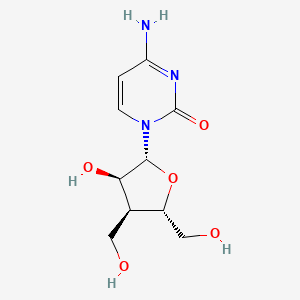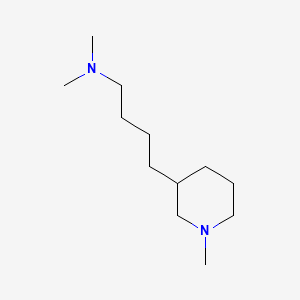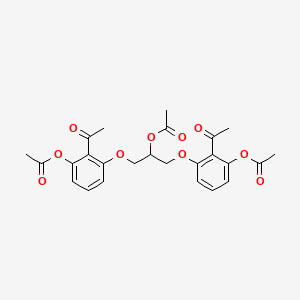
Phosphoric acid mono-(5-(4-carbamoyl-thiazol-2-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid mono-(5-(4-carbamoyl-thiazol-2-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethyl) ester is a complex organic compound that features a unique combination of functional groups, including a phosphoric acid ester, a thiazole ring, and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid mono-(5-(4-carbamoyl-thiazol-2-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethyl) ester typically involves multiple steps, starting with the preparation of the thiazole ring and the tetrahydrofuran ring The thiazole ring can be synthesized through the reaction of a thioamide with an α-haloketone under basic conditions The tetrahydrofuran ring can be formed via the cyclization of a diol
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid mono-(5-(4-carbamoyl-thiazol-2-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethyl) ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in the thiazole ring can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
Aplicaciones Científicas De Investigación
Phosphoric acid mono-(5-(4-carbamoyl-thiazol-2-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethyl) ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of phosphoric acid mono-(5-(4-carbamoyl-thiazol-2-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid mono-(5-(4-carbamoyl-thiazol-2-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethyl) ester analogs: These compounds have similar structures but with slight modifications to the functional groups.
Thiazole derivatives: Compounds containing the thiazole ring but lacking the tetrahydrofuran ring.
Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran ring but lacking the thiazole ring.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propiedades
Número CAS |
83091-86-5 |
|---|---|
Fórmula molecular |
C9H13N2O8PS |
Peso molecular |
340.25 g/mol |
Nombre IUPAC |
[5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O8PS/c10-8(14)3-2-21-9(11-3)7-6(13)5(12)4(19-7)1-18-20(15,16)17/h2,4-7,12-13H,1H2,(H2,10,14)(H2,15,16,17) |
Clave InChI |
XDDGVTBJYGSVPM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide](/img/structure/B12786134.png)
![N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12786141.png)


